molecular formula C11H18O7 B11827849 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose

3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose

Cat. No.: B11827849
M. Wt: 262.26 g/mol
InChI Key: MWHWTXULRQTAPZ-SOYHJAILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose is a chemical compound with the molecular formula C11H18O7 and a molecular weight of 262.26 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various chemical and biological research applications.

Preparation Methods

The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose typically involves the protection of the hydroxyl groups of galactose followed by acetylation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose can undergo various chemical reactions, including:

Scientific Research Applications

3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Research involving this compound can lead to the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-Acetyl-1,2-O-isopropylidene-a-D-galactofuranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and isopropylidene groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18O7

Molecular Weight

262.26 g/mol

IUPAC Name

[(3aR,5S,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7+,8+,9-,10-/m1/s1

InChI Key

MWHWTXULRQTAPZ-SOYHJAILSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](CO)O)OC(O2)(C)C

Canonical SMILES

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C

Origin of Product

United States

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